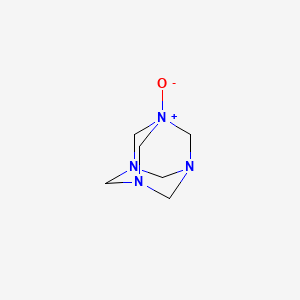

Methenamine N-Oxide

Description

Historical Context of N-Oxide Chemistry and Methenamine (B1676377) Derivatives

The scientific foundation for Methenamine N-Oxide lies at the intersection of two distinct areas of chemical history: the study of N-oxides and the development of methenamine chemistry.

N-oxide chemistry has been a field of study for over a century. Heteroaromatic N-oxides possess a 1,2-dipolar nitrogen-oxygen bond, which significantly influences the electronic properties and reactivity of the parent molecule. thieme-connect.de This functional group can render specific sites within a molecule more susceptible to nucleophilic attack and can act as a mild, nucleophilic oxidant. thieme-connect.de Early research into compounds like pyridine (B92270) N-oxide established their versatility and unique reactivity, paving the way for broader investigations into this class of compounds. thieme-connect.dewur.nl Amine oxides, in the strictest sense, are derivatives of tertiary amines and are characterized by a highly polar N-O bond, making them very hydrophilic. wikipedia.org

Separately, the parent compound, methenamine (also known as hexamethylenetetramine or urotropin), was first synthesized by the Russian chemist Aleksandr Butlerov in 1859. atamanchemicals.comwikipedia.org Prepared through the condensation of formaldehyde (B43269) and ammonia (B1221849), its tetrahedral cage-like structure is similar to adamantane (B196018). atamanchemicals.comwikipedia.orgthepulsar.be For decades, methenamine has been recognized as a versatile reagent in organic synthesis, notably in the Duff, Sommelet, and Delepine reactions for producing aldehydes and amines. wikipedia.orgresearchgate.net Its ability to act as a multidentate ligand has also been explored in coordination chemistry. researchgate.net

The conceptualization and synthesis of this compound represent a modern convergence of these historical fields, applying the principles of N-oxidation to the well-established methenamine scaffold.

| Key Discovery/Development | Approximate Year/Period | Significance |

| Synthesis of Methenamine | 1859 | Discovery of the foundational adamantane-like heterocyclic compound. atamanchemicals.comwikipedia.org |

| Early Studies on N-Oxides | Late 19th/Early 20th Century | Elucidation of the N-O bond's properties and reactivity in heteroaromatic systems. nih.govwikipedia.org |

| Use of Methenamine in Name Reactions | Early-Mid 20th Century | Establishment of methenamine as a key reagent in organic synthesis (e.g., Duff, Sommelet reactions). wikipedia.org |

| Development of N-Oxides as Reagents | Mid-20th Century | Application of N-oxides as specialized oxidants in chemical reactions. wikipedia.orgwikipedia.org |

Contemporary Relevance of this compound in Specialized Chemical Applications and Fundamental Research

In contemporary chemical science, this compound is valued for its precise applications that leverage its distinct structure. Its relevance is primarily in fundamental research and specialized analytical chemistry.

Fundamental Research: The introduction of the N-oxide group to the methenamine structure creates a molecule with significant potential in coordination chemistry and materials science. Research has shown that the parent methenamine molecule can act as a monodentate ligand in complexes with various metal ions, including Ag(I), Cd(II), and Cu(II). researchgate.net The presence of the highly polar, negatively charged oxygen atom in this compound provides an additional, distinct coordination site. This modification alters the ligand's electronic and steric properties, opening possibilities for the synthesis of novel coordination polymers and metal-organic frameworks with potentially unique catalytic or material properties.

Specialized Chemical Applications: A primary application of this compound is as a certified reference material in analytical chemistry. lgcstandards.com It is specifically used as a known impurity or degradation product for the quality control and analysis of pharmaceuticals containing methenamine. lgcstandards.com Its stable, crystalline nature makes it suitable for use as a standard in developing and validating analytical methods. cymitquimica.com

Furthermore, while specific large-scale synthetic applications are still emerging, the properties of amine oxides suggest potential roles for this compound as a specialized reagent. Other amine oxides, such as N-methylmorpholine N-oxide, are well-established as mild oxidants and are used to regenerate primary oxidants in catalytic cycles. wikipedia.org Similarly, trimethylamine (B31210) N-oxide is employed as a decarbonylation agent in organometallic chemistry. wikipedia.org By analogy, this compound is a candidate for investigation in similar oxidative or reagent-based roles, where its unique cage structure could influence reactivity and selectivity.

| Property | Methenamine | This compound |

| Molecular Formula | C₆H₁₂N₄ | C₆H₁₂N₄O |

| Molecular Weight | 140.19 g/mol | 156.19 g/mol |

| Structure | Tetrahedral cage (adamantane-like) | Adamantane-like cage with an N-oxide group |

| Key Functional Group | Tertiary Amine | Tertiary Amine, N-Oxide |

| Primary Research Use | Synthetic Reagent, Ligand researchgate.netresearchgate.net | Analytical Reference Material, Research Ligand lgcstandards.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H12N4O |

|---|---|

Molecular Weight |

156.19 g/mol |

IUPAC Name |

1-oxido-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C6H12N4O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h1-6H2 |

InChI Key |

FMVVLOYXHPUNFC-UHFFFAOYSA-N |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of Methenamine N Oxide

Acid-Catalyzed Hydrolysis and Formaldehyde (B43269) Release Mechanism

The fundamental reaction of the methenamine (B1676377) core structure is its acid-catalyzed hydrolysis to generate formaldehyde and ammonia (B1221849). This process is central to the application of methenamine and its salts, such as methenamine hippurate, as urinary antiseptics. patsnap.commedsafe.govt.nz Methenamine itself is a prodrug that remains stable at neutral pH but undergoes decomposition in an acidic environment (pH < 5.5). patsnap.compd-pulpotec.com

The mechanism proceeds via protonation of one of the tertiary amine nitrogens within the cage structure. This initial protonation weakens the surrounding carbon-nitrogen bonds, facilitating the hydrolytic cleavage of the aminal linkages. The complex undergoes a cascade of hydrolysis steps, ultimately breaking down the entire cage structure. For each molecule of methenamine, six molecules of formaldehyde and four molecules of ammonia are released. uomustansiriyah.edu.iq

Reaction Summary: (CH₂)₆N₄ + 6 H₂O + 4 H⁺ → 6 CH₂O + 4 NH₄⁺

While specific studies on the hydrolysis of Methenamine N-Oxide are not extensively detailed in the reviewed literature, the underlying principle of acid-catalyzed decomposition of the methenamine framework remains the same. The presence of the N-oxide group, a weak base (typical pKa for amine oxides is 4-5), would likely result in its protonation in strongly acidic media. nih.gov However, the primary mechanism of formaldehyde release is dependent on the hydrolysis of the aminal functions of the cage structure, a process catalyzed by acidic conditions. pd-pulpotec.comatamanchemicals.com The use of enteric coatings for oral formulations of methenamine is a strategy to prevent premature hydrolysis in the highly acidic environment of the stomach, ensuring the drug reaches the urinary tract where the local pH facilitates the desired decomposition. uomustansiriyah.edu.iq

Intramolecular Elimination Reactions: Analogies to the Cope Elimination

The Cope elimination is a well-established intramolecular elimination reaction (Ei) specific to tertiary amine oxides that contain at least one β-hydrogen. chemistrysteps.commasterorganicchemistry.com The reaction is thermally induced and proceeds through a concerted, five-membered cyclic transition state to yield an alkene and a hydroxylamine. organic-chemistry.orgwikipedia.org

The general mechanism involves the oxygen atom of the N-oxide acting as an internal base, abstracting a proton from the carbon atom in the β-position relative to the nitrogen. chemistrysteps.com This process occurs without the need for an external base or acid catalysis. masterorganicchemistry.com

A crucial structural requirement for the Cope elimination is the presence of a hydrogen atom on a β-carbon and the ability of the molecule to adopt a conformation where this hydrogen and the amine oxide group are in a syn-periplanar orientation. chemistrysteps.comyoutube.com This geometric arrangement is necessary to allow for the formation of the cyclic transition state. wikipedia.org Due to the rigid, cage-like adamantane (B196018) structure of this compound, its carbons lack the conventional β-hydrogens relative to the nitrogens in a flexible alkyl chain. The fixed bond angles and lack of free rotation within the cage prevent the molecule from achieving the required planar five-membered transition state. Consequently, this compound itself cannot undergo a classical Cope elimination.

Mechanistic studies of the Cope elimination confirm that it is a syn-elimination. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via a single, concerted transition state where the abstraction of the β-proton by the N-oxide oxygen occurs on the same face as the breaking carbon-nitrogen bond. chemistrysteps.comwikipedia.org This pathway involves a five-membered ring structure in the transition state. organic-chemistry.org Computational studies suggest the transition state is slightly dissymmetric and nonsynchronous, with the hydrogen transfer occurring slightly ahead of the other bond reorganizations. organic-chemistry.org

The reaction is known to be extraordinarily sensitive to solvent effects. A significant rate increase, by factors of up to a million, can be observed when switching from protic to aprotic solvents. organic-chemistry.orgnrochemistry.com

The stereochemistry of the Cope elimination is distinctly syn-periplanar. chemistrysteps.comyoutube.com This means the dihedral angle between the β-C-H bond and the C-N bond is 0°. This is a direct consequence of the intramolecular nature of the reaction, where the oxygen atom must be able to approach the β-hydrogen from the same side. chemistrysteps.com This stereochemical requirement is a key difference from E2 elimination reactions, such as the Hofmann elimination, which typically proceed via an anti-periplanar transition state where the proton and the leaving group are on opposite sides of the molecule. youtube.com The stereoselectivity of the Cope elimination is dictated by the need to form the cyclic transition state, making it a powerful tool in stereocontrolled synthesis of alkenes from acyclic or large-ring precursors. organic-chemistry.orgwikipedia.org

Mechanistic Studies of Syn-Elimination Pathways

Redox Chemistry of the N-Oxide Functionality

The N-oxide group is a key functional group in redox chemistry. nih.gov It contains a polar, dative N⁺–O⁻ bond that can be readily reduced back to the parent tertiary amine. tandfonline.com This redox activity is central to the biological function of many N-oxide-containing molecules, particularly in the field of medicinal chemistry where they are often employed as prodrugs. nih.govnih.gov The reduction potential of the N-oxide can be tuned by the substituents attached to the nitrogen atom. nih.gov Amine oxides are generally more easily reduced than aromatic N-oxides. nih.gov

The reduction of N-oxides is a significant metabolic pathway in biological systems, with the liver playing a dominant role. tandfonline.com A variety of enzymes are capable of catalyzing the reduction of the N-O bond. These include:

Cytochrome P450 (CYP) enzymes: These heme-containing proteins can mediate the reduction of N-oxides. Studies have shown that specific isozymes, such as CYP1A2 and CYP2D6, are major enzymes involved in the reduction of certain pyrrolizidine (B1209537) alkaloid N-oxides. researchgate.net

Aldehyde oxidase and Xanthine oxidase: These molybdenum-containing enzymes are also known to reduce various heterocyclic and aliphatic tertiary amine N-oxides. tandfonline.com

Other Heme-Containing Proteins: Catalase and even the heme moiety of denatured hemoproteins can facilitate the non-enzymatic reduction of N-oxides. tandfonline.com

This enzymatic reduction is particularly important under hypoxic (low oxygen) conditions. rsc.org In such environments, cellular reductase activity is elevated, leading to selective reduction of N-oxides. rsc.org This principle is exploited in the design of hypoxia-activated prodrugs for cancer therapy, where the non-toxic N-oxide is reduced to a cytotoxic amine specifically within the low-oxygen environment of a tumor. nih.govrsc.org

The reduction of an N-oxide is fundamentally an electron transfer process. stanford.edu Electrochemical techniques can be used to study and induce the reduction of the N-O bond. numberanalytics.com The process involves the transfer of electrons to the N-oxide, which acts as the oxidant, leading to the cleavage of the N-O bond and formation of the corresponding amine (the reductant). numberanalytics.com

The electrochemical properties, such as the reduction potential (E°), can be determined using methods like linear sweep voltammetry or cyclic voltammetry. metu.edu.tr These techniques measure the current that develops in an electrochemical cell as the potential is varied, providing information on the oxidation and reduction potentials and the kinetics of electron transfer. metu.edu.tr The redox potential (expressed as Eₕ or pE) quantifies the tendency of a species to acquire electrons and be reduced. stanford.edu

In the context of N-oxides, the electron transfer can be initiated at an electrode surface. pnas.org The ease of this reduction is influenced by the molecular structure and the surrounding chemical environment. The electron density around the N-O bond plays a critical role; electron-withdrawing groups can make the N-oxide easier to reduce. organic-chemistry.org The study of the electrochemical behavior of N-oxides is crucial for understanding their reaction mechanisms and for designing applications in areas like catalysis and sensor technology. pnas.orgresearchgate.net

Enzymatic Reduction Pathways of N-Oxides

Interactions with Inorganic Species and Metal Coordination Chemistry

The introduction of an N-oxide functional group to the methenamine (hexamethylenetetramine, HMTA) scaffold significantly alters its electronic properties and coordination behavior. The parent HMTA molecule is a versatile ligand capable of forming complexes with a wide range of metal ions through its four tertiary amine nitrogen atoms. researchgate.netresearchgate.netatamanchemicals.com The N-oxide derivative retains this potential while introducing a new, highly polar coordination site at the oxygen atom.

While specific studies on the coordination chemistry of this compound are not extensively documented, its behavior can be inferred from the well-established reactivity of its parent compound, methenamine, and other cyclic amine N-oxides. Methenamine is known to form complexes with a diverse array of metal ions, including transition metals such as Ag(I), Cd(II), Cu(II), and Hg(II), as well as lanthanide ions like Ce(III), Sm(III), and La(III). researchgate.net

Amine N-oxides, in general, are effective ligands for both transition metals and lanthanides. nih.gov The coordination typically occurs through the oxygen atom of the highly polar N⁺-O⁻ group. For instance, N-oxides have been used to synthesize coordination polymers with copper(II) and in complexes with various lanthanide ions. nih.gov The N-oxide functionality is also computationally predicted to create ligands with improved selectivity for separating different lanthanide ions. rsc.orgnih.gov

Given this precedent, this compound is expected to be a competent ligand, forming stable complexes with numerous metal ions. The oxygen atom provides a hard donor site, which would favor coordination with hard or borderline Lewis acidic metal centers, including many transition metals and the notably hard lanthanide ions. The formation of such complexes may be impacted by the presence of other ligands, anions, and the solvent system used.

| Metal Ion Family | Examples of Metal Ions Known to Coordinate with Methenamine (HMTA) or Other Amine N-Oxides | Anticipated Coordination with this compound |

|---|---|---|

| Transition Metals | Ag(I), Cd(II), Cu(II), Hg(II), Sn(II), Sn(IV), Sb(III), Bi(III) researchgate.net | High, via N-oxide oxygen and/or cage nitrogen atoms. |

| Lanthanide Metals | La(III), Ce(III), Sm(III), Nd(III), Eu(III), Er(III), Yb(III), Y(III) researchgate.net | High, primarily via the hard N-oxide oxygen donor. |

The rigid, cage-like structure of the methenamine framework imposes significant steric constraints that influence its coordination geometry. The parent HMTA can adopt various coordination modes, acting as a monodentate, bidentate, or even tetradentate bridging ligand to link multiple metal centers into coordination polymers. researchgate.netucl.ac.uk

The introduction of the N-oxide group to create this compound provides a new primary coordination site—the oxygen atom—while retaining the potential for coordination through the remaining three nitrogen atoms. This dual-functionality allows for several potential binding modes:

Monodentate Coordination: The ligand can bind to a single metal center exclusively through the N-oxide oxygen atom. This is a common binding mode for simple N-oxides. nih.gov

Bridging Coordination: this compound can act as a bridging ligand to form polynuclear complexes or coordination polymers. This can occur in several ways:

O-Bridge: While less common for N-oxides themselves, bridging through the oxygen atom (μ₂-O) has been observed in specific systems, such as with 2-mercaptopyridine (B119420) N-oxide. rsc.org

N,O-Bridge: The ligand could bridge two metal centers by coordinating one through the N-oxide oxygen and the other through one of the distal nitrogen atoms of the cage structure. This combines the known coordinating abilities of both the N-oxide function and the tertiary amine cage.

N,N'-Bridge: Similar to the parent HMTA, it could bridge metal centers using two of its nitrogen atoms, with the N-oxide group remaining uncoordinated or interacting with other species via hydrogen bonding.

The specific coordination mode adopted will depend on factors such as the identity and coordination preference of the metal ion, the steric bulk of other ligands present, and the templating effects of counter-ions and solvent molecules.

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate (O-donor) | Coordination to a single metal ion via the N-oxide oxygen. | Formation of simple mononuclear complexes or termination of a polymer chain. |

| Bridging (N,O-donor) | The N-oxide oxygen binds to one metal center while a cage nitrogen binds to another. | Formation of 1D, 2D, or 3D coordination polymers. |

| Bridging (N,N'-donor) | Two cage nitrogens bind to different metal centers, similar to parent HMTA. | Formation of coordination networks; N-oxide group available for H-bonding. |

Complex Formation with Transition and Lanthanide Metal Ions

Heteroatom Effects on Reactivity Profiles in Related Amine Oxides

The reactivity of this compound is fundamentally shaped by the electronic effects of its heteroatoms, particularly the dative N⁺-O⁻ bond. This functional group imparts distinct properties not present in the parent methenamine molecule. nih.gov

The amine oxide functional group is characterized by a highly polar covalent bond, resulting in a large molecular dipole moment (typically 4-5 D). nih.gov This polarity makes the oxygen atom a potent electron donor and a strong hydrogen bond acceptor. The basicity of the amine oxide is considerably lower than that of the corresponding tertiary amine; typical pKa values for protonated tertiary amine oxides are around 4-5. nih.gov

The reactivity of amine oxides is influenced by the nature of the substituents on the nitrogen atom. In general, more basic amines are more readily oxidized to the corresponding N-oxide. acs.org The N-oxide group itself can undergo several characteristic reactions:

Reduction: Amine oxides can be readily reduced back to the parent tertiary amine using common reducing agents. atamankimya.com

Thermal Elimination: When heated, amine oxides containing a β-hydrogen can undergo a syn-elimination known as the Cope elimination to yield an alkene and a hydroxylamine. nih.govmasterorganicchemistry.com Given the rigid cage structure of this compound, which lacks typical β-hydrogens on flexible alkyl chains, this specific pathway is unlikely.

Rearrangements: In the presence of certain reagents like acetic anhydride (B1165640), amine oxides can undergo reactions such as the Polonovski reaction. nih.govacs.org

Interaction with Electrophiles: The oxygen atom can react with electrophiles. For example, its reaction with sulfur dioxide can lead to reduction back to the tertiary amine or induce cyclization reactions in suitable substrates. rsc.org

In cage-like structures, the introduction of heteroatoms can lead to complex electronic interactions. In amides where the nitrogen is substituted with two heteroatoms, significant pyramidalization at the nitrogen and reduced resonance stabilization are observed, which profoundly impacts reactivity. nih.gov While this compound has only one heteroatom directly bonded to a cage nitrogen, the electronic properties of the entire cage are influenced by the strong electron-withdrawing nature of the N⁺-O⁻ group.

Advanced Spectroscopic and Structural Characterization of Methenamine N Oxide

Vibrational Spectroscopy Analysis for Bond Characterization (FT-IR, Raman Spectroscopy)

In the FT-IR spectrum of methenamine (B1676377), characteristic peaks reveal the presence of its core structure. The N-O stretching vibration in N-oxides typically appears as a strong band in the infrared spectrum, and its precise frequency can provide information about the electronic environment of the N-O bond. For instance, in related N-oxide compounds, the N-O bond is classified as a strongly polar, donating-type bond (N→O), where the nitrogen atom shares its lone electron pair with the oxygen atom. mdpi.com

Raman spectroscopy offers complementary information. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. dtu.dk Therefore, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. For methenamine, Raman spectra have been recorded and show characteristic bands that help to confirm its adamantane-like cage structure. nih.gov The combination of both FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Structure (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of methenamine N-oxide in solution.

¹H NMR: The proton NMR spectrum of methenamine shows a single sharp peak, indicative of the high symmetry of the molecule where all twelve hydrogen atoms are chemically equivalent. researchgate.net For this compound, the introduction of the N-oxide group breaks this symmetry. The chemical shifts of the protons are influenced by the electron-withdrawing nature of the N-oxide group, leading to distinct signals for protons at different positions relative to the oxidized nitrogen atom. rsc.org

¹³C NMR: Similarly, the ¹³C NMR spectrum of methenamine exhibits a single resonance, confirming the equivalence of the six carbon atoms in its cage structure. nih.gov For this compound, the carbon atoms are no longer equivalent. The carbon atoms bonded to the oxidized nitrogen and those further away will have different chemical shifts, providing crucial data for structural assignment. rsc.org For example, in related N-oxide derivatives, distinct signals in the ¹³C NMR spectrum allow for the unambiguous assignment of each carbon atom in the molecule. rsc.orgrsc.org

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Source |

|---|---|---|---|---|

| Methenamine | ¹³C | CDCl₃ | 74.84 | nih.gov |

| Quinoline N-oxide | ¹H | CDCl₃ | 8.72 (d, J = 8.8 Hz, 1H), 8.52 (dd, J = 6.0, 0.6 Hz, 1H), 7.85 (d, J = 8.1 Hz, 1H), 7.79–7.70 (m, 2H), 7.67–7.60 (m, 1H), 7.28 (dd, J = 8.5, 6.2 Hz, 1H) | rsc.org |

| Quinoline N-oxide | ¹³C | CDCl₃ | 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7 | rsc.org |

Mass Spectrometry (HRMS, LC-MS) for Molecular Identity and Metabolite Identification

Mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of this compound, as well as for identifying its metabolites.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of its elemental formula with high confidence. nih.gov This is a critical step in the definitive identification of a newly synthesized or isolated compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. capes.gov.brmdpi.com This technique is particularly useful for the analysis of complex mixtures and for identifying metabolites of a parent compound. researchgate.net For instance, LC-MS methods have been developed for the simultaneous determination of various metabolites in biological fluids. capes.gov.brmdpi.comnih.gov In the context of this compound, LC-MS could be employed to study its biotransformation and identify any resulting metabolic products. The use of tandem mass spectrometry (MS/MS) in conjunction with LC can provide structural information about the metabolites by analyzing their fragmentation patterns. researchgate.net

X-ray Crystallography and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.orgnumberanalytics.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. wikipedia.org

Analysis of 2D and 3D Conformations and Conformation Dynamics

A single-crystal X-ray diffraction analysis of this compound would reveal its precise 3D structure in the solid state. wikipedia.org This includes the geometry of the adamantane-like cage and the conformation of the N-oxide group. The data obtained from X-ray crystallography allows for the visualization of the molecule's conformation, providing insights into its steric and electronic properties. researchgate.net

Investigation of Intermolecular Interactions and Hydrogen Bonding in the Solid State

The crystal structure reveals how molecules of this compound pack in the crystal lattice and the nature of the intermolecular forces that hold them together. rsc.org The N-oxide group is a potential hydrogen bond acceptor, and its presence can lead to the formation of intermolecular hydrogen bonds with suitable donor groups or solvent molecules. mdpi.comnih.gov These hydrogen bonds play a crucial role in determining the crystal packing and can influence the physical properties of the compound. rsc.org The analysis of the crystal structure can identify and characterize these hydrogen bonding networks. cam.ac.uk

Thermal Analysis Techniques for Decomposition Pathways and Thermodynamic Parameters (TG, DTA)

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of this compound. hitachi-hightech.comshimadzu.com

Thermogravimetry (TG): TG measures the change in mass of a sample as a function of temperature. mst.or.jp This provides information about decomposition temperatures and the stoichiometry of decomposition reactions. By heating a sample of this compound under a controlled atmosphere, one can observe the temperature at which it begins to decompose and the mass loss associated with the release of volatile products. researchgate.net

Computational and Theoretical Investigations of Methenamine N Oxide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed to predict molecular geometries, energies, and other electronic properties. For Methenamine (B1676377) N-Oxide, DFT calculations would be crucial for understanding its fundamental chemical nature. DFT studies on the parent molecule, Methenamine, have been performed to optimize its molecular structure and calculate vibrational frequencies, often using the B3LYP functional with basis sets like 6-311++G(d,p). mdpi.com Such calculations provide a baseline for understanding the cage-like structure upon which the N-oxide functionality is added.

Electronic Structure Analysis (HOMO-LUMO Energies, Ionization Potentials, Electron Affinities)

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. dergipark.org.tr

For Methenamine (HMTA), DFT calculations have shown a large HOMO-LUMO gap, computed to be around 8.58 eV to 10.62 eV depending on the computational method, indicating significant stability. acs.orgresearchgate.net Upon forming an N-oxide, this electronic structure would change. The introduction of the highly polar N-O bond is expected to lower the HOMO-LUMO gap, making the molecule more reactive. In related N-oxides, the HOMO is often localized on the N-oxide group, while the LUMO is distributed across the molecular framework. researchgate.net Global reactivity descriptors, such as ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy), can be derived from these calculations to quantify the molecule's behavior as an electron donor or acceptor.

Table 1: Representative Electronic Properties Calculated via DFT This table presents hypothetical yet representative values for Methenamine N-Oxide based on typical DFT results for similar aliphatic and N-oxide compounds. Specific values would require dedicated computational studies.

| Parameter | Description | Representative Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 1.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.0 to 8.5 |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.0 to 7.5 |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 0.5 to -1.0 |

Mechanistic Studies of Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces. This involves locating transition states and calculating activation energy barriers, which determine reaction rates. For N-oxides, DFT has been used to study reaction mechanisms such as reduction, thermal rearrangement, and oxidation of other molecules. nih.govmdpi.com

A computational study of this compound would likely investigate pathways such as its decomposition or its role as an oxygen donor. For instance, calculations could model the cleavage of the N-O bond, which is known to be relatively weak in N-oxides. mdpi.com By calculating the energy barriers for different potential pathways, researchers can predict the most likely reaction products and intermediates. Such studies on related hydrazine (B178648) derivatives during ozonation have successfully identified multi-step reaction pathways, including initial H-abstraction or O-addition as key rate-limiting steps. nih.gov

Prediction of Spectroscopic Parameters

DFT and its time-dependent extension (TD-DFT) can accurately predict various spectroscopic parameters. By calculating harmonic vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks. mdpi.comnih.gov

For the parent molecule Methenamine, theoretical vibrational spectra have been calculated and compared with experimental results to clarify the assignment of bands related to CNC deformation, CN stretching, and CH₂ vibrations. mdpi.com A similar study on this compound would predict a strong characteristic absorption band for the N-O stretching mode. Furthermore, TD-DFT calculations can predict electronic transitions, which correspond to UV-Visible absorption spectra. mdpi.com These calculations help explain the electronic origins of observed spectral bands, often relating them to transitions between specific molecular orbitals, such as from the HOMO to the LUMO. mdpi.com

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is particularly powerful for understanding the behavior of molecules in solution, where solvent-solute and solute-solute interactions are critical. While specific MD studies on this compound are scarce, extensive research on the analogous molecule Trimethylamine (B31210) N-oxide (TMAO) provides significant insight into how a small, polar N-oxide behaves in an aqueous environment. rsc.org

Investigation of Solvent-Solute Interactions (e.g., Water Dipole Enhancement)

MD simulations have shown that TMAO interacts strongly with water. nih.gov The polar N-oxide group acts as a powerful hydrogen bond acceptor, tightly coordinating with approximately three water molecules. rsc.org These interactions are so significant that they enhance the structure of the surrounding water's hydrogen-bond network. nih.gov Ab initio MD simulations of TMAO have revealed that these interactions can enhance the dipole moment of nearby water molecules by up to 1.5 times, a phenomenon linked to its biological role as a protein stabilizer. chemrxiv.org

Given its structural similarity, this compound would be expected to exhibit comparable behavior. MD simulations would likely show strong hydrogen bonding between the N-oxide oxygen and water protons. The cage-like, non-polar adamantane (B196018) structure of the methenamine core combined with the highly polar N-oxide group would give the molecule an amphiphilic character, influencing its orientation and interactions at interfaces and with other solutes. nih.gov

Modeling of Molecular Recognition and Binding Events

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic effects. MD simulations are a key tool for modeling these events, predicting how a ligand might bind to a receptor. nih.gov

The ability of the N-oxide group to form strong hydrogen bonds makes it a key feature in molecular recognition. researchgate.net Studies on Methenamine (HMTA) show it acts as a versatile hydrogen bond acceptor with phenolic substrates. researchgate.net The addition of the N-oxide functionality would further enhance this capability. MD simulations could be used to model the binding of this compound to a host molecule, such as a calixarene (B151959) or a protein cavity. For example, simulations have been used to rationalize the binding modes of inhibitors to enzymes and to understand the selectivity of synthetic receptors for TMAO. chemrxiv.org Such simulations would track the dynamic process of binding, calculate binding free energies, and identify the key atoms and interactions responsible for stable complex formation.

Table of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| Methenamine | Hexamethylenetetramine, HMTA |

| This compound | Hexamethylenetetramine N-oxide |

| Trimethylamine N-oxide | TMAO |

| Density Functional Theory | DFT |

| Time-Dependent Density Functional Theory | TD-DFT |

| Highest Occupied Molecular Orbital | HOMO |

Adsorption and Surface Interaction Modeling

Computational modeling is a powerful tool for investigating the adsorption of molecules onto surfaces, providing insights at an atomic level that can be difficult to obtain through experimental methods alone. In the context of compounds like this compound, these simulations are crucial for understanding its behavior in various applications, such as its potential role in surface modification or as a corrosion inhibitor. Methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are commonly employed to model these interactions.

DFT calculations help in understanding the electronic properties of the molecule and the surface, revealing the nature of the chemical bonds that may form. For instance, studies on the parent compound, methenamine, have utilized DFT to investigate its adsorption on metal surfaces for corrosion inhibition. researchgate.net These theoretical calculations have shown a strong correlation between the inhibitive ability and the electron-donating and accepting capabilities of the molecule. researchgate.net By calculating quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), researchers can predict the regions of the molecule that are likely to interact with the surface.

Molecular Dynamics simulations complement DFT by providing a dynamic picture of the adsorption process. MD can simulate the movement of the this compound molecule and a large number of solvent molecules (like water) over a period of time, showing how the molecule approaches, orients itself, and binds to the surface. These simulations can predict the adsorption energy and the equilibrium adsorption configuration. The Langmuir adsorption isotherm model is often used in conjunction with experimental and computational data to describe the adsorption behavior, indicating the formation of a monolayer of the inhibitor on the surface. researchgate.net

For this compound, modeling would likely focus on the role of the N-Oxide group. The oxygen atom in the N-O bond is a potential site for strong interaction with surfaces, particularly metal oxides or metallic surfaces, through donor-acceptor interactions. Simulations could model how this compound interacts with different surfaces, such as steel or copper, often in an aqueous environment to mimic real-world conditions.

Table 1: Key Parameters in Adsorption and Surface Interaction Modeling

| Parameter | Description | Relevance to this compound |

| Adsorption Energy | The energy released when a molecule adsorbs onto a surface. A more negative value indicates stronger adsorption. | Predicts the stability of this compound on a given surface. |

| Binding Distance | The equilibrium distance between the adsorbed molecule and the surface. | Provides information on the nature of the interaction (e.g., physisorption vs. chemisorption). |

| E-HOMO / E-LUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's ability to donate or accept electrons, crucial for chemical adsorption. The N-O group would significantly influence these values. |

| Charge Transfer | The amount of electronic charge transferred between the molecule and the surface upon adsorption. | Quantifies the strength of the chemical bond formed between this compound and the surface. |

| Orientation | The preferred alignment of the molecule on the surface. | Determines the efficiency of surface coverage and the specific atoms involved in bonding. |

These computational approaches allow for a detailed understanding of the surface interactions of this compound, guiding the design of materials and processes where its surface activity is important.

Derivatives, Analogs, and Functionalized Methenamine N Oxide Systems

Synthesis and Characterization of Novel Methenamine (B1676377) N-Oxide Derivatives

The synthesis of novel derivatives of methenamine N-oxide often involves the modification of its core structure or the introduction of various functional groups. The reactivity of the methenamine cage and the N-oxide moiety allows for a variety of synthetic transformations.

One common approach to synthesizing derivatives is through the oxidation of methenamine using agents like hydrogen peroxide. It is also possible to react methenamine directly with strong oxidizers such as peracetic acid. smolecule.com Furthermore, controlled hydrolysis of methenamine can yield this compound among other products. smolecule.com

The synthesis of more complex derivatives often starts with precursor molecules that are later assembled. For instance, in the creation of certain N-oxide containing heterocycles, multi-step synthetic schemes are employed. These can involve reactions such as the treatment of a precursor with thionyl bromide, followed by reactions with hydroxybenzaldehydes in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and subsequent condensation reactions. nih.gov

Characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of analytical techniques is typically used:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental in elucidating the molecular structure, showing the connectivity of atoms and the chemical environment of protons and carbons. ajol.infosemanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of specific functional groups within the molecule, such as the N-O bond of the N-oxide, C=N bonds, and others. ajol.info

Elemental Analysis: This technique determines the elemental composition of the synthesized compound, providing an empirical formula that can be compared with the expected molecular formula. semanticscholar.org

Mass Spectrometry (MS): MS provides the molecular weight of the compound, further confirming its identity.

Table 1: Spectroscopic Data for a Representative N-Oxide Derivative semanticscholar.org

| Technique | Observed Data | Interpretation |

| ¹H NMR (600 MHz, DMSO-d6) | δ: 11.94 (s, 1H), 8.49 (s, 1H), 8.09 (d, J = 7.3 Hz, 2H), 7.90 (dd, J = 31.5, 7.2 Hz, 4H), 7.63 (d, J = 7.5 Hz, 4H), 7.60 (d, J = 6.7 Hz, 2H), 7.54 (t, J = 6.8 Hz, 2H) | Shows the chemical shifts and coupling constants of the different protons in the molecule, allowing for the assignment of the structure. |

| ¹³C NMR (151 MHz, DMSO-d6) | δ: 163.2, 161.9, 153.8, 146.8, 133.3, 132.6, 131.8, 130.9, 129.1, 128.8, 128.5, 127.6, 126.7, 121.7, 120.6, 108.4 | Indicates the various carbon environments within the derivative, confirming the carbon skeleton. |

| Elemental Analysis | C: 66.03%; H: 4.02%; N: 15.98% | Matches the calculated elemental composition for the proposed formula C₂₂H₁₆N₄O₄. |

Comparative Studies with Other Amine Oxides (e.g., Trimethylamine (B31210) N-Oxide)

Comparative studies between this compound and other amine oxides, particularly trimethylamine N-oxide (TMAO), highlight the distinct properties and applications stemming from their structural differences.

Structural and Functional Comparison:

This compound: Possesses a rigid, polycyclic adamantane-like structure. Its primary uniqueness lies in its ability to decompose to formaldehyde (B43269) in acidic conditions. smolecule.com

Trimethylamine N-Oxide (TMAO): A simple aliphatic amine oxide. It is well-known as a protein stabilizer and an osmolyte in marine organisms. smolecule.comnih.gov

Table 2: Comparison of this compound and Trimethylamine N-Oxide

| Feature | This compound | Trimethylamine N-Oxide (TMAO) |

| Structure | Polycyclic, cage-like | Simple, aliphatic |

| Primary Function | Antibacterial agent (via formaldehyde release) smolecule.com | Osmolyte, protein stabilizer smolecule.comnih.gov |

| Solubility in Water | High smolecule.com | High |

| Biological Role | Medicinal, due to chemical behavior in biological systems. smolecule.com | Primarily functions as an osmolyte in marine biology. smolecule.com |

| Metabolic Association | Used in studies of urinary tract ecology. researchgate.netresearchgate.net | Associated with urinary microbiome diversity and cardiovascular risk. researchgate.net |

While both are amine oxides, their applications are vastly different. This compound's utility is directly tied to its chemical decomposition, whereas TMAO's function is related to its physicochemical properties as a whole molecule. smolecule.com This distinction is crucial in the design of new molecules for specific biological or material science applications.

Preparation and Reactivity of Quaternary Ammonium (B1175870) Salts derived from this compound

Quaternary ammonium salts are compounds with the general formula NR₄⁺X⁻, where R is an alkyl or aryl group. scienceinfo.com The preparation of quaternary ammonium salts from tertiary amines is a well-established process known as quaternization, often achieved through the Menshutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. scienceinfo.comwikipedia.org

For methenamine, which is a tertiary amine, quaternization can be achieved by reacting it with an alkylating agent. For example, N-carbamoylmethylhexamethylenetetraammonium chloride is a quaternary ammonium salt of methenamine. nih.gov The reactivity of these salts is of significant interest. For instance, upon heating, quaternary ammonium hydroxides can undergo an elimination reaction known as the Hofmann elimination to produce an alkene and a tertiary amine. libretexts.org

The presence of the N-oxide group in this compound would influence the preparation and reactivity of its quaternary ammonium salts. The N-oxide group is highly polar and can affect the electron density at the nitrogen atoms, potentially altering their nucleophilicity and reactivity towards alkylating agents.

Table 3: General Reactivity of Quaternary Ammonium Salts

| Reaction Type | Description |

| Hofmann Elimination | An elimination reaction of a quaternary ammonium hydroxide (B78521) upon heating to form an alkene and a tertiary amine. libretexts.org |

| Nucleophilic Substitution | While generally unreactive to many nucleophiles, some SN2 reactions have been reported under specific conditions. libretexts.org |

| Sommelet-Hauser Rearrangement | A rearrangement reaction that can occur with certain quaternary ammonium salts under strong basic conditions. wikipedia.org |

| Stevens Rearrangement | Another type of rearrangement reaction observed for quaternary ammonium salts in the presence of a strong base. wikipedia.org |

This compound as a Building Block in Complex Organic Synthesis

The rigid, well-defined three-dimensional structure of methenamine and its derivatives, including the N-oxide, makes it an attractive building block, or scaffold, in the synthesis of more complex organic molecules. Its cage structure can be used to create molecules with specific spatial arrangements of functional groups.

The reactivity of the N-oxide group itself can be harnessed in synthesis. For example, N-oxides can be used to introduce substituents onto heterocyclic rings. organic-chemistry.org While specific examples of this compound in complex synthesis are not as widely documented as for simpler N-oxides like pyridine (B92270) N-oxide, the principles remain applicable. The N-oxide can activate adjacent positions for nucleophilic attack or undergo rearrangements to introduce new functionality.

Furthermore, the decomposition of the methenamine cage under acidic conditions to formaldehyde can be a strategic step in a synthetic sequence, allowing for the in situ generation of a reactive species.

Development of Polymeric N-Oxide Materials Incorporating this compound Moieties

Polymeric materials containing N-oxide functionalities are gaining interest for various biomedical applications due to their unique properties. nih.gov For instance, polymers derived from trimethylamine N-oxide (PTMAO) have been shown to be ultralow fouling, meaning they resist the non-specific adsorption of proteins and other biomolecules. nih.gov This property is highly desirable for medical implants, drug delivery systems, and biosensors.

Incorporating this compound moieties into polymer chains could lead to new materials with novel characteristics. The bulky, cage-like structure of this compound could influence the polymer's morphology, chain packing, and mechanical properties. The N-oxide group would impart hydrophilicity and could contribute to biocompatibility and stealth-like properties, similar to other polymeric N-oxides. nih.gov

The synthesis of such polymers could potentially be achieved through the polymerization of a monomer containing the this compound unit or by the post-polymerization modification of a pre-existing polymer to introduce this moiety. The development of these materials represents an active area of research with the potential to create advanced functional polymers.

Applications of Methenamine N Oxide in Advanced Chemical Synthesis and Materials Science

Utilization as a Reagent in Organic Transformations

Methenamine (B1676377) N-oxide serves as a valuable reagent in several key organic reactions, primarily leveraging its ability to act as an oxygen atom transfer agent.

Decarbonylation Reactions in Organometallic Chemistry

Amine N-oxides, including trimethylamine (B31210) N-oxide, a related compound, are widely employed as decarbonylation agents in organometallic chemistry. wikipedia.org This process involves the removal of a carbonyl (CO) ligand from a metal center, which is a crucial step in the synthesis of various organometallic complexes. The general stoichiometry for this reaction is: M(CO)n + (CH₃)₃NO + L → M(CO)n−1L + (CH₃)₃N + CO₂ wikipedia.org

In this reaction, the amine N-oxide facilitates the oxidative removal of a CO group, allowing for the substitution with another ligand (L). This method is particularly useful for decomplexing organic ligands from metal carbonyl complexes. wikipedia.org For instance, trimethylamine N-oxide has been successfully used to promote the decarbonylation of molybdenum and tungsten hexacarbonyls in the presence of dimethylglyoxime, leading to the formation of dicarbonyl complexes. ajol.info This approach has proven to be advantageous over thermal and photolytic methods, as it often results in cleaner reactions and higher yields of the desired product. ajol.info The ability of trimethylamine N-oxide to act as a chemical initiator for facile oxidative decarbonylation has been instrumental in the synthesis of chromium, molybdenum, and tungsten tricarbonyl complexes. hku.hk

Oxidation Reactions (e.g., Conversion of Alkyl Iodides)

Methenamine N-oxide and its analogs are effective oxidizing agents in certain synthetic transformations. A notable example is the conversion of alkyl iodides to their corresponding aldehydes. wikipedia.org This reaction provides a useful method for the selective oxidation of alkyl halides. While the specific use of this compound itself is less documented in this context, the principle is well-established with related amine N-oxides like trimethylamine N-oxide. wikipedia.org It is important to note that in other contexts, iodide can be used as a catalyst to deoxygenate heterocyclic N-oxides, highlighting the versatile and context-dependent reactivity of these compounds. rsc.org

Catalytic Roles of this compound and its Derivatives

Beyond stoichiometric applications, this compound and its derivatives have gained prominence as powerful organocatalysts.

Lewis-Basic Organocatalysis

N-oxides, particularly derivatives of pyridine (B92270) and imidazole, are recognized as potent Lewis-basic organocatalysts. orgsyn.orgimperial.ac.uk Their catalytic activity stems from the nucleophilic oxygen atom, which can activate various substrates. While N-heterocycles are generally more efficient in acylation reactions, their corresponding N-oxides exhibit superior activity for the sulfonylation and silylation of alcohols. orgsyn.org This distinct reactivity profile makes them valuable catalysts for a range of organic transformations. The development of asymmetric oxidative Lewis base catalysis seeks to combine the principles of iminium and enamine organocatalysis with oxidation reactions. nih.gov

Applications in Sulfonylation and Silylation Reactions

Derivatives of this compound have demonstrated exceptional catalytic activity in sulfonylation and silylation reactions. For instance, 1-methylimidazole-N-oxide (NMI-O) has been identified as a highly efficient catalyst for both of these transformations. orgsyn.orgorgsyn.org NMI-O is particularly noteworthy for its ability to promote the efficient silylation of sterically hindered tertiary alcohols with low catalyst loading under mild conditions. orgsyn.org This has been a significant advancement, as the synthesis of such silyl (B83357) ethers was previously challenging. imperial.ac.uk The catalytic prowess of N-oxides in sulfonylation has also been harnessed in kinetic resolution processes. An atropisomeric 4-dimethylaminopyridine-N-oxide (4-DMAP-N-oxide) organocatalyst has been successfully used for the kinetic resolution of 2-substituted indolines via N-sulfonylation. nih.gov

| Catalyst | Reaction Type | Substrate | Key Finding |

| 1-Methylimidazole-N-oxide (NMI-O) | Silylation | Tertiary alcohols | Highly efficient with low catalyst loading (2.5 mol%) under mild conditions. orgsyn.org |

| 1-Methylimidazole-N-oxide (NMI-O) | Sulfonylation | Alcohols | Generally more active than the corresponding N-heterocycle. orgsyn.org |

| 4-Methylpyridine N-oxide | Sulfonylation | Primary and secondary alcohols | Catalyzes amine-free sulfonylation in the presence of 4Å molecular sieves. organic-chemistry.org |

| Atropisomeric 4-DMAP-N-oxide | N-Sulfonylation | 2-Substituted indolines | Enables the first catalytic kinetic resolution by N-sulfonylation. nih.gov |

Potential in Advanced Analytical Standards and Research Probes

This compound serves as a crucial reference material in analytical chemistry, particularly for the quality control of pharmaceutical products. smolecule.com As a known impurity and degradation product of Methenamine, its availability as a high-purity standard is essential for the development and validation of analytical methods aimed at detecting and quantifying impurities in Methenamine-based active pharmaceutical ingredients (APIs). lgcstandards.com

The use of this compound as an analytical standard allows laboratories to achieve reliable and accurate results in techniques such as chromatography. smolecule.com It is cataloged by several chemical suppliers specifically for this purpose, highlighting its importance in regulatory compliance and quality assurance in the pharmaceutical industry. lgcstandards.compharmaffiliates.comveeprho.com

Beyond its role as a reference standard, the broader class of N-oxides is being investigated for applications as research probes. For instance, certain enamine N-oxides have been synthesized to act as hypoxia-responsive imaging agents. nih.gov These molecules can be designed to activate and release a signal, such as fluorescence, under the specific low-oxygen conditions found in some tumor tissues. nih.gov While this research does not directly involve this compound, it points to a potential avenue for future investigation, where the N-oxide motif of the compound could be leveraged to design sophisticated research probes for studying specific biological environments or chemical reactions.

Table 1: Properties of this compound as an Analytical Standard

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₁₂N₄O | pharmaffiliates.com |

| Molecular Weight | 156.19 g/mol | pharmaffiliates.comveeprho.com |

| CAS Number | 62190-92-5 | lgcstandards.compharmaffiliates.com |

| Type | Impurity Reference Material | lgcstandards.com |

| API Family | Methenamine | lgcstandards.com |

Role in Phenolic Resin Chemistry and Material Curing Processes

The primary application in this domain belongs to the parent compound, Methenamine (also known as hexamethylenetetramine or HMT). atamanchemicals.comatamanchemicals.com Methenamine is widely used as a hardening or curing agent for phenolic resins, specifically novolak resins. atamanchemicals.comakrochem.com Novolaks are thermoplastic polymers that require a cross-linking agent to form a rigid, three-dimensional thermoset network. akrochem.com

Upon heating, Methenamine decomposes to generate formaldehyde (B43269) and ammonia (B1221849), which then react with the phenol-formaldehyde chains of the novolak resin. atamanchemicals.comresearchgate.net This cross-linking reaction creates methylene (B1212753) bridges, resulting in a cured material with high hardness, improved chemical resistance, and enhanced mechanical properties. atamanchemicals.comakrochem.com This process is fundamental to the production of various materials, including binders for brake linings, clutch facings, abrasive products, and molded parts. atamanchemicals.comwikipedia.org

While Methenamine is the established curing agent, the role of this compound is less direct. As a derivative, its primary relevance is as a potential impurity within the technical-grade Methenamine used in industrial processes. The presence of impurities can influence the kinetics of the curing reaction and the final properties of the cured resin. Therefore, understanding and controlling the levels of this compound in the Methenamine supply chain is important for ensuring consistent product quality in materials science applications.

The N-oxide itself is not typically used as a primary curing agent. However, its decomposition under thermal stress could potentially also release formaldehyde, suggesting a theoretical, though not commercially practiced, role in curing. The key difference lies in the decomposition pathway and the byproducts generated compared to pure Methenamine.

Table 2: Methenamine in Phenolic Resin Curing

| Compound | Role | Mechanism | Application |

|---|---|---|---|

| Methenamine (Hexamethylenetetramine) | Hardening/Curing Agent | Decomposes upon heating to provide formaldehyde for cross-linking novolak resins. | Production of binders, molded parts, abrasives, and fireproof materials. atamanchemicals.comatamanchemicals.comwikipedia.org |

| This compound | Potential Impurity | Not used directly as a curing agent; its presence may affect curing kinetics. | Relevant for quality control of the Methenamine raw material. lgcstandards.com |

Table 3: List of Mentioned Compounds

| Compound Name | Other Names | CAS Number |

|---|---|---|

| This compound | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, 1-oxide | 62190-92-5 |

| Methenamine | Hexamethylenetetramine (HMT), Hexamine, Urotropine | 100-97-0 |

| Formaldehyde | - | 50-00-0 |

| Ammonia | - | 7664-41-7 |

Environmental Chemistry and Degradation Studies of Methenamine N Oxide

Hydrolytic Degradation Kinetics and pH Dependence

The hydrolytic degradation of Methenamine (B1676377), and by extension its N-oxide derivative, is fundamentally dependent on pH. The process involves the cleavage of the molecule to form formaldehyde (B43269) and ammonia (B1221849). atamanchemicals.comresearchgate.net This reaction is significantly accelerated in acidic environments. oecd.orgresearchgate.net

Studies on Methenamine show that the rate of its conversion to formaldehyde is pH-dependent. researchgate.net In acidic conditions, the degradation can occur within hours. oecd.org As the pH increases towards neutral and alkaline levels, the stability of the molecule increases, and the hydrolysis half-life can extend to several days or even longer. oecd.org For instance, one study noted that the half-life of Methenamine decreased from 13.8 hours at pH 5.8 to just 1.6 hours at pH 2.0 at a constant temperature. nih.gov Another study observed that after 18 months in an aqueous suspension with a pH of 8.4, the concentration of Methenamine decreased by about 15.4%, with formaldehyde and ammonia detected as degradation products. academicjournals.org

The degradation kinetics also follow the Arrhenius relationship, showing temperature dependence. nih.gov

Table 1: pH-Dependent Hydrolysis of Methenamine

This table presents data on the degradation of Methenamine as a proxy for Methenamine N-Oxide.

| pH | Temperature (°C) | Half-Life | Reference |

|---|---|---|---|

| 2.0 | 37.5 | 1.6 hours | nih.gov |

| 3.0 | Not Specified | ~1 day | epa.gov |

| 5.8 | 37.5 | 13.8 hours | nih.gov |

| 7.0 | Not Specified | ~1 day | epa.gov |

| >7.0 | Not Specified | Several days | oecd.org |

Photochemical Degradation Pathways in Aqueous and Atmospheric Environments

Once released into the atmosphere, Methenamine is expected to degrade rapidly through photo-oxidation. oecd.org Modeling studies estimate the atmospheric half-life to be very short, in the range of 30 to 45 minutes. oecd.org The primary reactive species in the atmosphere responsible for this degradation are hydroxyl radicals. dcceew.gov.auepa.govazdeq.gov

Biodegradation Mechanisms and Environmental Fate

The biodegradation of Methenamine is considered an important environmental fate process, but it is intrinsically linked to its initial chemical hydrolysis. nih.gov The symmetrical and stable structure of the Methenamine molecule makes it resistant to direct microbial decomposition. researchgate.net Studies have shown that in neutral media, Methenamine is not readily decomposed by activated sludge microorganisms. researchgate.net

Therefore, the primary mechanism for its removal from aquatic and soil environments is a two-step process:

Abiotic Hydrolysis : The compound first undergoes chemical hydrolysis, which is highly dependent on acidic conditions, breaking down into formaldehyde and ammonia. nih.govresearchgate.netepa.gov

Biodegradation of Products : The resulting formaldehyde and ammonia are then readily biodegraded by microorganisms present in the environment. oecd.orgepa.gov

Characterization of Environmental Transformation Products

The primary and most consistently identified environmental transformation products of Methenamine are a direct result of its hydrolysis.

The main transformation products are:

Formaldehyde (CH₂O): Formed from the breakdown of the methylene (B1212753) bridges in the molecule's structure. atamanchemicals.comresearchgate.netacademicjournals.org

Ammonia (NH₃): Formed from the nitrogen atoms within the cage structure. researchgate.netacademicjournals.org

These products are the same for this compound, as its hydrolysis is also known to release formaldehyde. smolecule.com Upon entering the environment, these primary products can undergo further transformations. Formaldehyde can be oxidized to formic acid, and eventually to carbon dioxide and water. oecd.org Ammonia can be part of the nitrogen cycle. nih.gov Under certain high-temperature decomposition conditions, toxic fumes including nitrogen oxides (NOx) and hydrogen cyanide can also be emitted. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆H₁₂N₄O |

| Methenamine (Hexamethylenetetramine) | C₆H₁₂N₄ |

| Formaldehyde | CH₂O |

| Ammonia | NH₃ |

| Formic Acid | HCOOH |

| Carbon Dioxide | CO₂ |

| Nitrogen Oxides | NOx |

| Hydrogen Cyanide | HCN |

Future Directions in Methenamine N Oxide Research

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The future of Methenamine (B1676377) N-Oxide chemistry lies in uncovering new modes of reactivity beyond its known hydrolysis to formaldehyde (B43269). smolecule.com The N-oxide functional group is a versatile handle for a variety of chemical transformations. Research is anticipated to move towards harnessing this group for selective synthesis, drawing inspiration from the broader chemistry of amine N-oxides. asianpubs.org

Key areas of future investigation will likely include:

Asymmetric Catalysis: The rigid, chiral adamantane-like framework of Methenamine N-Oxide could be exploited in asymmetric catalysis. Future work could explore its use as a chiral ligand or in catalytic enantioselective rearrangements, analogous to the palladium-catalyzed organic-chemistry.orgresearchgate.net-rearrangement of other allylic amine N-oxides. acs.org

Selective Oxidations: Amine N-oxides are well-established oxidants in organic synthesis. asianpubs.org While this compound's oxidative potential is known, its application in selective oxidation reactions remains underdeveloped. Future research could focus on its use as a stoichiometric or catalytic oxidant for specific functional group transformations, potentially offering unique selectivity due to its sterically defined structure. For instance, its use could be explored in reactions like the selective oxidation of ferrous ions or as a co-oxidant in ruthenium-catalyzed processes. researchgate.netrsc.org

C-H Functionalization: The cage structure of this compound presents multiple C-H bonds that could be targets for selective functionalization. Future studies may investigate novel methods to activate these bonds, leading to a new family of substituted cage compounds with tailored properties.

Bioorthogonal Chemistry: The reactivity of N-oxides can be harnessed in bioorthogonal applications. Inspired by the use of enamine N-oxides in activating caged proteins or for target identification, researchers could explore if this compound or its derivatives can be designed as hypoxia-activated prodrugs or imaging agents. nih.govharvard.edu

| Proposed Research Area | Potential Transformation | Scientific Rationale |

| Asymmetric Catalysis | Enantioselective Rearrangements | Leverage the inherent chirality and rigid framework of the molecule. acs.org |

| Selective Oxidation | Functional Group Oxidation | Utilize the N-O bond as a mild and selective oxidant source. asianpubs.orgresearchgate.net |

| C-H Functionalization | Synthesis of Novel Derivatives | Create new functional molecules based on the adamantane-like cage. |

| Bioorthogonal Chemistry | Hypoxia-Activated Probes | Exploit reductive activation of the N-oxide group in low-oxygen environments. nih.gov |

Design of Advanced and Sustainable Synthetic Routes

The conventional synthesis of this compound typically involves the oxidation of methenamine with strong oxidants like hydrogen peroxide or peroxyacids. smolecule.comacs.org While effective, these methods can present challenges related to selectivity, purification, and waste generation. nih.gov Future research will undoubtedly focus on developing more advanced and sustainable synthetic protocols that align with the principles of green chemistry.

Promising future synthetic strategies include:

Heterogeneous Catalysis: The use of solid, recyclable catalysts can significantly improve the sustainability of the N-oxidation process. Research into recyclable tungstate-exchanged layered double hydroxides, which have shown high efficacy for N-oxidation of other tertiary amines in water, could be adapted for this compound synthesis. asianpubs.orgresearchgate.netgoogle.com Another avenue is the use of titanium silicalite (TS-1) in continuous flow reactors, a method that has proven to be a safer and greener alternative for producing pyridine (B92270) N-oxides. organic-chemistry.org

Electrochemical Synthesis: Organic electrosynthesis offers a green alternative by replacing chemical oxidants with electric current. rsc.org The electrochemical generation of oxidants like peroxodicarbonate has been successfully applied to the N-oxidation of various tertiary amines and could be a promising route for a reagent-free synthesis of this compound. researchgate.netacs.orgacs.org

Greener Oxidants and Reaction Media: The exploration of more environmentally benign oxidants and solvents is a key goal. Using urea-hydrogen peroxide (UHP) as a stable, solid source of H₂O₂ or sodium percarbonate in conjunction with rhenium-based catalysts presents a milder and safer alternative. organic-chemistry.orgorganic-chemistry.org Performing the oxidation in water or other green solvents would further enhance the sustainability of the process. rsc.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Heterogeneous Catalysis | Recyclable solid catalysts (e.g., LDH-WO₄²⁻, TS-1) | Reduced waste, catalyst reusability, potential for flow chemistry. organic-chemistry.orgresearchgate.net |

| Electrochemical Synthesis | Reagent-free oxidation using electricity | High atom economy, mild conditions, avoids hazardous oxidants. researchgate.netacs.org |

| Green Oxidant Systems | Use of UHP or sodium percarbonate; water as solvent | Increased safety, operational simplicity, reduced environmental impact. organic-chemistry.orgthieme-connect.com |

Integration of Multiscale Computational and Experimental Methodologies for Predictive Modeling

To accelerate the discovery of new reactivities and applications, future research will increasingly rely on the synergy between computational modeling and experimental work. Multiscale modeling, from quantum mechanics to molecular dynamics, can provide profound insights into the behavior of this compound, guiding experimental design and rationalizing observed outcomes. nih.gov

Future directions in this area will involve:

Quantum Mechanics (QM) for Reactivity Prediction: Density Functional Theory (DFT) calculations will be crucial for understanding the electronic structure of the N-O bond and predicting its reactivity. jchemrev.comnih.gov DFT can be used to calculate bond dissociation energies, map out reaction pathways for oxidation reactions, and explore the transition states of potential new transformations. jchemrev.com Methods like GIAO DFT can also be used to predict NMR chemical shifts, aiding in the structural characterization of new derivatives. acs.orgnih.gov

Molecular Dynamics (MD) for Interaction and Medium Effects: MD simulations can model the dynamic behavior of this compound in different environments, such as in various solvents or interacting with biological macromolecules. dost.gov.ph For a cage-like molecule, MD simulations are particularly useful for studying host-guest interactions, conformational dynamics, and the role of non-covalent interactions, such as C-H···N hydrogen bonds, which influence the molecule's rigidity and properties in the solid state. researcher.lifenih.govnih.gov

Predictive Models for Material Design: Computational tools can be used to screen for synthetically viable cage structures and predict their properties. acs.orgresearchgate.net By modeling how this compound might assemble with metal ions or other organic linkers, researchers can computationally design novel metal-organic frameworks (MOFs) or porous organic cages (POCs) with desired functionalities before attempting their synthesis in the lab. nih.govmdpi.com

| Modeling Technique | Target Property/Process | Anticipated Outcome |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, NMR shifts | Rationalization of reactivity, prediction of new reactions, structural confirmation. jchemrev.comnih.gov |

| Molecular Dynamics (MD) | Solvation, conformational analysis, host-guest binding | Understanding of intermolecular interactions and dynamic behavior. nih.gov |

| In Silico Screening | Assembly of supramolecular structures (MOFs, POCs) | Guided design of new functional materials with tailored properties. acs.orgresearchgate.net |

Novel Applications in Sustainable Chemistry and Advanced Functional Materials

The unique combination of a rigid cage structure and a polar, reactive N-oxide group makes this compound a promising candidate for applications beyond medicine, particularly in sustainable chemistry and materials science. atamanchemicals.com

Future research is expected to explore:

Green Chemistry Applications: this compound could serve as a recyclable, mild oxidant in synthetic chemistry, offering a more sustainable alternative to heavy-metal-based oxidants. Its high solubility in water could facilitate aqueous-phase reactions and easier product separation. smolecule.com

Functional Polymers: The N-oxide group can impart unique properties to polymers, such as enhanced hydrophilicity, biocompatibility, and non-fouling characteristics. nih.govacs.org Future work could involve the polymerization of vinyl-functionalized this compound derivatives or its use as a cross-linking agent to create novel hydrogels or "stealth" materials for biomedical applications. Amine N-oxide polyethers have already been investigated as kinetic hydrate (B1144303) inhibitors, and the rigid structure of a methenamine-based polymer could offer unique performance characteristics. jst.go.jpacs.org

Porous Materials (MOFs and POCs): The parent compound, methenamine, is a known building block for porous materials. The introduction of the N-oxide group offers a new coordination site for metal ions. This could be exploited to construct novel Metal-Organic Frameworks (MOFs) with unique topologies and functionalities. rsc.org The N-oxide group within the pores of a MOF could act as a catalytic site or a specific binding site for guest molecules, such as for the capture of oxo-anion pollutants. chemrxiv.orgacs.orgnih.govacs.org

| Application Domain | Proposed Role of this compound | Potential Impact |

| Sustainable Chemistry | Recyclable mild oxidant | Reduction of hazardous waste in chemical synthesis. rsc.org |

| Advanced Polymers | Monomer or cross-linker | Creation of biocompatible, non-fouling, or stimuli-responsive materials. nih.govpolysciences.com |

| Functional Porous Materials | Building block for MOFs/POCs | Development of new materials for catalysis, sensing, or environmental remediation. rsc.orgchemrxiv.org |

Q & A

Basic Research Questions

Q. What experimental parameters are critical for studying the antimicrobial efficacy of methenamine N-oxide in urinary tract infection (UTI) prevention?

- Methodological Answer : Key parameters include maintaining urinary pH <6.0 to optimize hydrolysis of methenamine to formaldehyde (its active antimicrobial form) . Studies should standardize urine pH monitoring (e.g., via dipstick or spectrophotometry) and account for catheterization type (short-term vs. long-term), as efficacy varies significantly between these settings . Dose frequency must also align with pharmacokinetics; methenamine hippurate (1 g twice daily) may require shorter intervals to sustain therapeutic formaldehyde concentrations .

Q. How should researchers design clinical trials to evaluate methenamine’s prophylactic use in recurrent UTIs?

- Methodological Answer : Trials should employ randomized, placebo-controlled designs with stratification by patient subgroups (e.g., age, renal function). For example, the ImPresU consortium uses a longitudinal approach with urine pH tracking, symptom diaries, and antibiotic usage logs over 12 months . Outcomes must distinguish between asymptomatic bacteriuria and symptomatic UTIs, as methenamine’s impact differs for these endpoints .

Q. What safety protocols are essential for handling methenamine hippurate in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS guidelines: use PPE (gloves, eye protection), avoid inhalation of dust/particulates, and ensure proper ventilation . For in vitro studies, note that methenamine may induce skin/eye irritation (H315/H319) and sensitization (H317), necessitating controlled exposure limits .

Advanced Research Questions

Q. How can this compound be repurposed for targeting hypoxic tumor microenvironments in oncology?

- Methodological Answer : Exploit the acidic pH of hypoxic tumor cores to trigger localized formaldehyde release. Preclinical models should measure formaldehyde concentrations in tumor vs. normal tissues using fluorometric assays . Combine methenamine with radiotherapy or chemotherapy to assess synergistic effects on glioblastoma or systemic cancers, leveraging its historical use in CNS infections for bioavailability validation .

Q. What methodologies resolve contradictions in methenamine’s efficacy across UTI prevention studies?

- Methodological Answer : Conduct meta-regression analyses to identify confounding variables (e.g., urinary pH variability, catheterization duration). The Norwegian ITSA study used interrupted time-series analysis to isolate methenamine’s impact during drug shortages, revealing a 2.41 increase in UTI antibiotic prescriptions per 1,000 users . Reconcile discrepancies by stratifying data by renal function (e.g., CrCl <30 mL/min may reduce efficacy) .

Q. What pharmacokinetic factors limit methenamine’s clinical utility in specific populations?